molecular formula C17H17NO5 B6149782 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid CAS No. 115329-02-7

2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B6149782
CAS No.: 115329-02-7
M. Wt: 315.32 g/mol
InChI Key: ZXWXVBROZXNXBC-UHFFFAOYSA-N
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Description

2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid is a compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group on the amino function and a hydroxyl group on the phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl group. This can be achieved through the reaction of phenylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The hydroxyl group on the phenyl ring can be introduced through various methods, including hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Hydrogenation over palladium on carbon can be used to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)propanoic acid.

    Reduction: Formation of 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanol.

    Substitution: Formation of 3-(3-hydroxyphenyl)propanoic acid.

Scientific Research Applications

2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with the hydroxyl group in the para position.

    2-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with the hydroxyl group in the ortho position.

Uniqueness

2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid is unique due to the meta position of the hydroxyl group, which can influence its chemical reactivity and interactions differently compared to the ortho and para isomers

Properties

CAS No.

115329-02-7

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H17NO5/c19-14-8-4-7-13(9-14)10-15(16(20)21)18-17(22)23-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)

InChI Key

ZXWXVBROZXNXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)O)C(=O)O

Purity

95

Origin of Product

United States

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